molecular formula C45H60ClN7O9S B1683479 Vedroprevir CAS No. 1098189-15-1

Vedroprevir

Número de catálogo: B1683479
Número CAS: 1098189-15-1
Peso molecular: 910.5 g/mol
Clave InChI: OTXAMWFYPMNDME-OPUYQWCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Vedroprevir implica múltiples pasos, incluyendo la formación de enlaces peptídicos y la incorporación de diversos grupos funcionales. El proceso normalmente comienza con la preparación de intermediarios clave, que luego se acoplan utilizando reactivos de acoplamiento peptídico como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxibenzotriazol (HOBt). El producto final se obtiene a través de técnicas de purificación como la cromatografía .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, el pH y el tiempo de reacción. El producto final se somete a rigurosas medidas de control de calidad para garantizar su eficacia y seguridad .

3. Análisis de las reacciones químicas

Tipos de reacciones: this compound experimenta diversas reacciones químicas, entre las que se incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica, entre las que se incluyen:

Análisis De Reacciones Químicas

Types of Reactions: Vedroprevir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Vedroprevir has a wide range of scientific research applications, including:

Mecanismo De Acción

Vedroprevir ejerce sus efectos inhibiendo la proteasa NS3 del virus de la hepatitis C. Esta proteasa es responsable de escindir la poliproteína viral en unidades funcionales necesarias para la replicación viral. Al unirse al sitio activo de la proteasa NS3, this compound evita la escisión de la poliproteína, inhibiendo así la replicación viral. Los objetivos moleculares y las vías implicadas incluyen el complejo de proteasa NS3/NS4A, que es esencial para el ciclo vital del virus .

Comparación Con Compuestos Similares

Vedroprevir pertenece a una clase de compuestos conocidos como inhibidores de la proteasa NS3. Compuestos similares incluyen:

Singularidad: this compound es único debido a su alta actividad antiviral, biodisponibilidad y selectividad. Ha demostrado efectos inhibidores mínimos en otras proteasas de mamíferos, lo que lo convierte en un inhibidor altamente específico del virus de la hepatitis C .

Actividad Biológica

Vedroprevir (GS-9451) is a novel compound classified as a carboxylic acid NS3 protease inhibitor, primarily developed for the treatment of hepatitis C virus (HCV) infections. This article explores its biological activity, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound targets the NS3/4A serine protease of HCV, which is crucial for viral replication. By inhibiting this protease, this compound effectively prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication. This mechanism underlines its potential as a therapeutic agent against HCV.

2.1 Antiviral Activity

This compound exhibits potent antiviral activity against HCV genotype 1, with minimal inhibitory effects on other mammalian proteases. In vitro studies have shown that this compound has a high selectivity index, indicating low toxicity to host cells while effectively inhibiting HCV replication .

2.2 Bioavailability and Metabolism

Preclinical studies demonstrated that this compound has high oral bioavailability across species including rats, dogs, and monkeys. It rapidly distributes to the liver, with concentrations significantly higher than those in plasma, maintaining therapeutic levels for extended periods (up to 12 hours post-administration) . The median plasma half-life ranges from 14 to 17 hours, supporting once-daily dosing regimens. Notably, this compound is minimally metabolized and primarily excreted unchanged via the gastrointestinal tract .

3.1 Phase I Trials

In a phase I trial involving monotherapy with this compound at doses of 200 mg and 400 mg per day, significant reductions in HCV RNA levels were observed: a median decrease of −3.2 log10 for genotype 1a and −3.5 log10 for genotype 1b patients was reported . However, the compound showed reduced efficacy against non-genotype 1 strains.

3.2 Combination Therapy Studies

This compound has been evaluated in combination with other direct-acting antivirals (DAAs), such as ledipasvir and sofosbuvir:

  • TRILOGY-2 Study : This study assessed the efficacy of this compound combined with LDV/SOF for 8 weeks in previously treated cirrhotic patients. The sustained virologic response (SVR) rates were impressive at 95% without ribavirin and 88% with ribavirin .
  • Short-Duration Trials : In trials aimed at shortening treatment duration to 4 weeks, only 20-40% of patients achieved SVR12, highlighting the challenges in treating cirrhotic patients with shorter regimens .

4. Case Studies and Observational Data

Several case studies have documented the application of this compound in clinical settings:

  • A cohort study involving treatment-naïve patients indicated that a combination therapy regimen including this compound achieved SVR rates comparable to longer treatment durations seen in historical controls .
  • Observations from various trials suggest that baseline factors such as viral load and genotype significantly influence treatment outcomes, particularly in patients with cirrhosis or prior treatment failures .

5. Summary of Findings

The following table summarizes key findings from clinical studies involving this compound:

Study TypeTreatment RegimenDurationSVR Rate (%)Notes
Phase I TrialThis compound MonotherapyVariesN/ASignificant HCV RNA reduction observed
TRILOGY-2 StudyLDV/SOF + this compound8 weeks95% (no ribavirin)High efficacy in previously treated patients
Short-Duration TrialLDV/SOF + this compound4 weeks20-40%Low SVR rates; challenges in cirrhotic patients

6. Conclusion

This compound demonstrates promising biological activity as an NS3 protease inhibitor in the management of HCV infections, particularly when used in combination with other DAAs. While it shows high antiviral efficacy against genotype 1 strains, challenges remain regarding its effectiveness against other genotypes and in special populations such as cirrhotic patients.

Future research should focus on optimizing treatment regimens and further exploring this compound's role in combination therapies to enhance patient outcomes across diverse populations.

Propiedades

IUPAC Name

(1R,2R)-1-[[(2S,4R)-1-[(2S)-2-[[(1S,5R)-3-bicyclo[3.1.0]hexanyl]oxycarbonylamino]-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25-,26+,27-,28?,29-,33+,38-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXAMWFYPMNDME-OPUYQWCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)OC3C[C@H]4C[C@H]4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H60ClN7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098189-15-1
Record name Vedroprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1098189151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vedroprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VEDROPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD958X2B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-({1-[2-(Bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethylbutyryl]-4-[8-chloro-2-(2-isopropylaminothiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)quinolin-4-yloxy]pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid methyl ester (12 g, 13 mmol) was dissolved in THF (200 ml), LiOH (11 g, 260 mmol) in H2O (200 ml) was added, followed by MeOH (200 ml). The mixture was kept stirring at room temperature for 20 h. Upon completion of the reaction, 4 N HCl in H2O was added to adjust pH to 7 at 0° C. The mixture was extracted with EtOAc (2×400 ml). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give 1-({1-[2-(bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethyl-butyryl]-4-[8-chloro-2-(2-isopropylamino-thiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)-quinolin-4-yloxy]-pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid as a yellow solid (11 g, 93% yield). LCMS found 911.52[M+H]+.
Name
1-({1-[2-(Bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethylbutyryl]-4-[8-chloro-2-(2-isopropylaminothiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)quinolin-4-yloxy]pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vedroprevir
Reactant of Route 2
Vedroprevir
Reactant of Route 3
Vedroprevir
Reactant of Route 4
Vedroprevir
Reactant of Route 5
Reactant of Route 5
Vedroprevir
Reactant of Route 6
Vedroprevir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.